molecular formula C5H4BrF3N2O2S B7957174 5-Bromo-thiazol-2-ylamine trifluoroacetate

5-Bromo-thiazol-2-ylamine trifluoroacetate

Cat. No.: B7957174
M. Wt: 293.06 g/mol
InChI Key: SHSMKDUZXIBGAL-UHFFFAOYSA-N
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Description

5-Bromo-thiazol-2-ylamine trifluoroacetate is a compound that combines the properties of a thiazole ring with a trifluoroacetic acid moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, known for its aromaticity and reactivity. Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-thiazol-2-amine typically involves the bromination of 1,3-thiazole followed by amination. One common method is the reaction of 2-amino-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-amino-5-substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

5-Bromo-thiazol-2-ylamine trifluoroacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, altering the function of the target molecule. The trifluoroacetic acid moiety may enhance the compound’s solubility and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromothiazole: Shares the thiazole ring but lacks the trifluoroacetic acid moiety.

    2-Amino-4,5-dibromothiazole: Contains additional bromine atoms, leading to different reactivity.

    2-Amino-5-chlorothiazole: Chlorine substitution alters its chemical properties.

Properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.C2HF3O2/c4-2-1-6-3(5)7-2;3-2(4,5)1(6)7/h1H,(H2,5,6);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSMKDUZXIBGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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